molecular formula C7H16O4 B1600267 3,7-Dioxa-1,9-nonanediol CAS No. 67439-82-1

3,7-Dioxa-1,9-nonanediol

Cat. No. B1600267
CAS RN: 67439-82-1
M. Wt: 164.2 g/mol
InChI Key: KXSKAZFMTGADIV-UHFFFAOYSA-N
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Description

3,7-Dioxa-1,9-nonanediol, also known as 3,7-dioxanonane-1,9-diol, is an organic compound that has a wide range of applications in the fields of science and technology. It is a colorless liquid with a molecular formula of C9H18O4 and a molecular weight of 194.23 g/mol. 3,7-Dioxa-1,9-nonanediol is an important intermediate in the synthesis of many organic compounds and is used in the manufacture of polymers, dyes, and lubricants. In addition, it is a valuable starting material for the production of various pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Nanotechnology Potential Use: Drug delivery systems, targeted therapies, and sensors benefit from tailored nanomaterials based on this compound.
  • Solvent and Reaction Medium

    • Potential Use : Organic synthesis, catalysis, and purification processes utilize this compound as a reaction medium .

properties

IUPAC Name

2-[3-(2-hydroxyethoxy)propoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSKAZFMTGADIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432786
Record name 3,7-Dioxa-1,9-nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dioxa-1,9-nonanediol

CAS RN

67439-82-1
Record name 3,7-Dioxa-1,9-nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-Dioxa-1,9-nonanediol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 280 ml (5.0 mol) of ethylene glycol is added 17.25 g (0.75 mol) of sodium metal in small pieces, in order to control the exothermic reaction. The reaction mixture is cooled to room temperature and 80.89 g (0.393 mol) of 1,3-dibromopropane (available from Aldrich Chem. Co., catalog no. 12,590-3) is added dropwise. The reaction is heated to 100° C. for 6 hours. Excess ethylene glycol then is removed by simple distillation under aspirator pressure and 3,7-dioxanonane-1,9-diol is obtained in 17.9% yield from the reaction mixture by fractional distillation at 108°-112° C. and 0.025 mm Hg. A solution of 11.47 g (0.072 mol) of the diol and 17.4 ml (0.215 mole) pyridine in 100 ml of methylene chloride is added to a stirred solution of 26.68 g of tosyl chloride (0.15 mol) in 140 ml methylene chloride. Following addition, the reaction is allowed to stand stirred at 0° C. for 24 hours. The mixture then is washed with water, 10% HCl, and once again with water. The mixture is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 33.51 g of a clear oil. Kugelrohr distillation (80° C., 0.005 mm Hg) removes unreacted tosyl chloride, leaving 29.43 g of 3,7-dioxanonane-1,9-diol ditosylate as a slightly brown oil.
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
17.25 g
Type
reactant
Reaction Step One
Quantity
80.89 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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